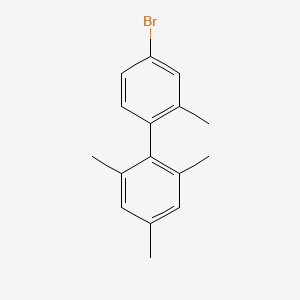
4'-Bromo-2,2',4,6-tetramethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-2,2’,4,6-tetramethyl-1,1’-biphenyl is an organic compound with the molecular formula C16H17Br It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,2’,4,6-tetramethyl-1,1’-biphenyl typically involves the bromination of 2,2’,4,6-tetramethyl-1,1’-biphenyl. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually performed under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-2,2’,4,6-tetramethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives.
Reduction Reactions: The bromine atom can be reduced to form the parent biphenyl compound.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Various substituted biphenyl derivatives.
Oxidation: Biphenyl quinones or other oxidized biphenyl compounds.
Reduction: 2,2’,4,6-tetramethyl-1,1’-biphenyl.
Scientific Research Applications
4’-Bromo-2,2’,4,6-tetramethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-2,2’,4,6-tetramethyl-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methyl groups can affect the compound’s hydrophobic interactions, enhancing its stability and bioavailability .
Comparison with Similar Compounds
4-Bromobiphenyl: Lacks the methyl groups, resulting in different chemical properties and reactivity.
2,2’,6,6’-Tetramethylbiphenyl:
4,4’-Dibromo-2,2’,6,6’-tetramethyl-1,1’-biphenyl: Contains an additional bromine atom, leading to different chemical behavior.
Uniqueness: 4’-Bromo-2,2’,4,6-tetramethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and multiple methyl groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H17Br |
|---|---|
Molecular Weight |
289.21 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C16H17Br/c1-10-7-12(3)16(13(4)8-10)15-6-5-14(17)9-11(15)2/h5-9H,1-4H3 |
InChI Key |
MRQPBBWJNBYEGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C=C(C=C2)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















